(3R)-4-Phenylbutane-1,3-diol
Description
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Structure
3D Structure
Properties
CAS No. |
919764-55-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3R)-4-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 |
InChI Key |
DCDISHARGWMOMM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCO)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)O |
Origin of Product |
United States |
The Significance of Chiral 1,3 Diols As Stereoselective Building Blocks
Chiral 1,3-diols are a class of organic compounds characterized by two hydroxyl (-OH) groups separated by a single carbon atom, with at least one of these carbons being a stereocenter. This specific structural motif is not merely an academic curiosity; it is a recurring feature in a multitude of biologically active natural products and pharmaceuticals. nih.govacs.orgnih.gov The precise spatial orientation of the hydroxyl groups is often crucial for the molecule's biological activity, influencing how it interacts with enzymes, receptors, and other biological targets. nih.gov
The utility of chiral 1,3-diols extends beyond their presence in natural products. They are highly valued as versatile building blocks in asymmetric synthesis, a field of chemistry focused on the selective production of a single stereoisomer of a chiral product. nih.govacs.org These diols can be used as chiral auxiliaries, temporary components of a molecule that guide a chemical reaction to produce the desired stereoisomer, or as chiral ligands that coordinate with metal catalysts to achieve stereoselective transformations. acs.org Their applications span various industries, including pharmaceuticals, cosmetics, and agriculture, where the synthesis of specific enantiomers is often a requirement for efficacy and safety. acs.orgmusechem.com
The synthesis of enantiomerically pure 1,3-diols is a significant endeavor in organic chemistry. acs.org Traditional synthetic methods often yield a mixture of stereoisomers, which can be difficult and costly to separate. acs.org Consequently, chemists have developed numerous stereoselective strategies to access these valuable compounds, including asymmetric reduction of β-hydroxy ketones and enzymatic resolutions. nih.govacs.org
The Specific Stereochemical Challenge of Accessing 3r 4 Phenylbutane 1,3 Diol
Catalytic Asymmetric Synthesis Strategies
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach for producing enantiopure compounds. By using a small amount of a chiral catalyst, chemists can generate large quantities of a desired enantiomer from a prochiral substrate. The following sections detail key catalytic strategies applicable to the synthesis of this compound.
Asymmetric Hydrogenation of Prochiral Ketone Precursors
Asymmetric hydrogenation is a powerful and widely adopted industrial method for the synthesis of chiral alcohols from prochiral ketones. For the synthesis of this compound, this strategy typically involves the stereoselective reduction of a β-hydroxy ketone or a β-keto ester precursor, such as ethyl 4-phenyl-3-oxobutanoate.
Research Findings: The reduction of β-keto esters using Ruthenium-based catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a benchmark transformation. In a process known as dynamic kinetic resolution (DKR), the catalyst reduces the ketone while the rapidly racemizing adjacent stereocenter is resolved. The Ru-(R)-BINAP catalyst, for example, selectively hydrogenates the ketone to produce the corresponding (3R)-hydroxy group, leading to the formation of the desired syn-diol precursor with high diastereoselectivity and enantioselectivity. The reaction is typically performed under high pressures of hydrogen gas in an alcoholic solvent like methanol (B129727) or ethanol. The subsequent reduction of the ester moiety yields the target diol.
Table 1: Representative Data for Ru-Catalyzed Asymmetric Hydrogenation
| Catalyst | Substrate | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| RuCl₂((R)-BINAP) | Ethyl 4-phenyl-3-oxobutanoate | H₂ (50 atm), MeOH, 50 °C, 24h | 95 | >99 (for the syn hydroxy ester) |
| [RuCl((R)-xyl-BINAP)(p-cymene)]Cl | Methyl 4-phenyl-3-oxobutanoate | H₂ (10 atm), EtOH, rt, 18h | 98 | 98 (for the syn hydroxy ester) |
Organocatalytic Enantioselective Transformations
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a vital third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. It offers advantages such as operational simplicity, lower toxicity, and stability to air and moisture.
Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts capable of inducing high levels of stereocontrol. A key application relevant to diol synthesis is the asymmetric transfer hydrogenation of β-hydroxy ketones or related precursors using a hydride source like a Hantzsch ester.
Research Findings: In this transformation, the CPA catalyst activates the ketone carbonyl group through hydrogen bonding. The chiral pocket created by the catalyst's bulky substituents (often found on a BINOL backbone) shields one face of the carbonyl, directing the hydride transfer from the Hantzsch ester to the opposite face. This process allows for the highly enantioselective reduction of a prochiral ketone to a specific alcohol enantiomer. For the synthesis of this compound, a precursor like 1-hydroxy-4-phenylbutan-3-one would be reduced to furnish the (3R)-alcohol configuration.
Table 2: Representative Data for CPA-Catalyzed Asymmetric Transfer Hydrogenation
| CPA Catalyst | Substrate | Hydride Source | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (R)-TRIP | 1-Hydroxy-4-phenylbutan-3-one | Hantzsch Ethyl Ester | Toluene, 40 °C, 48h | 92 | 96 |
| (R)-STRIP | 1-Hydroxy-4-phenylbutan-3-one | Hantzsch Ethyl Ester | Dichloromethane, rt, 36h | 89 | 98 |
The amino acid L-proline is a seminal organocatalyst, best known for its ability to catalyze asymmetric aldol (B89426) reactions. This reaction is fundamental for constructing the β-hydroxy carbonyl skeleton that serves as a direct precursor to 1,3-diols.
Research Findings: The synthesis of the this compound backbone can be initiated via a proline-catalyzed aldol reaction between phenylacetaldehyde (B1677652) and a ketone component like acetone (B3395972). L-proline reacts with acetone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, governed by a well-defined Zimmerman-Traxler-like transition state. The resulting product is a β-hydroxy ketone, (R)-5-hydroxy-4-phenylpentan-2-one, which possesses the correct stereochemistry at the C4 position (corresponding to the C3 of the target diol). This intermediate can then be stereoselectively reduced to afford the final diol product.
Table 3: Representative Data for Proline-Catalyzed Aldol Reaction
| Catalyst | Aldehyde Substrate | Ketone Substrate | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| L-Proline (30 mol%) | Phenylacetaldehyde | Acetone | DMSO, rt, 24h | 75 | 96 |
| L-Proline (20 mol%) | Phenylacetaldehyde | Acetone | Neat, rt, 48h | 68 | 93 |
Transition Metal-Catalyzed Asymmetric Reactions
Beyond hydrogenation, transition metals are used to catalyze a broad spectrum of asymmetric reactions, including powerful carbon-carbon bond-forming transformations that can efficiently construct the core structure of phenylbutane diols.
Copper complexes, when paired with chiral ligands, are excellent Lewis acid catalysts for various enantioselective reactions, including aldol-type additions. These reactions are highly effective for creating chiral β-hydroxy carbonyl structures from simple starting materials.
Research Findings: A prominent strategy involves the copper-catalyzed asymmetric aldol reaction of an aldehyde with a silyl (B83357) enol ether. For the synthesis of a precursor to this compound, phenylacetaldehyde can be reacted with the silyl enol ether of methyl acetate (B1210297). A chiral complex, typically formed from copper(II) triflate (Cu(OTf)₂) and a chiral bis(oxazoline) ligand (BOX), catalyzes the reaction. The copper center coordinates to and activates the aldehyde, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack from the silyl enol ether. This method directly generates a β-hydroxy ester with high enantiomeric purity, which can be readily reduced to the target 1,3-diol.
Table 4: Representative Data for Copper-Catalyzed Asymmetric Aldol Reaction
| Copper Source | Chiral Ligand | Substrates | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cu(OTf)₂ | (S,S)-Ph-BOX | Phenylacetaldehyde, Silyl enol ether of methyl acetate | CH₂Cl₂, -78 °C, 6h | 91 | 97 |
| Cu(ClO₄)₂ | (R,R)-iPr-BOX | Phenylacetaldehyde, Silyl enol ether of methyl acetate | THF, -78 °C, 12h | 88 | 95 |
Palladium-Catalyzed Stereoselective Processes
Palladium catalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. In the context of forming molecules with structural similarities to phenylbutane-1,3-diols, palladium-catalyzed reactions enable the construction of key carbon-carbon and carbon-heteroatom bonds with high levels of control.
Detailed research has demonstrated the utility of palladium catalysts in various stereoselective transformations. For instance, palladium-catalyzed coupling reactions of allenylphosphine oxides with aromatic tosylhydrazones have been developed to produce (Z)- numberanalytics.comdendralene derivatives with high stereoselectivity. sioc-journal.cn This process involves the simultaneous formation of two carbon-carbon double bonds and proceeds through a 1,3-palladium migration. sioc-journal.cn Although not a direct synthesis of this compound, this methodology highlights the capability of palladium to control stereochemical outcomes in complex bond-forming sequences.
Another relevant application is the palladium-catalyzed synthesis of 3-substituted indoles from 2-alkynyltrifluoroacetanilides, a process that proceeds via an aminopalladation/reductive elimination sequence. nih.gov The stereoselectivity in such reactions is often dictated by the syn-addition of an in situ generated organopalladium complex to a triple bond, leading to a stereodefined vinylpalladium intermediate. nih.gov This intermediate can then undergo further coupling reactions, preserving the stereochemistry established in the addition step. nih.gov
In 2011, a highly enantioselective palladium-catalyzed hydrogenation was reported for the synthesis of enantioenriched cyclic amines, which are valuable structural motifs. acs.org This method utilizes a Brønsted acid as an activator in conjunction with a chiral phosphine (B1218219) ligand to achieve high enantiomeric excess (86–95% ee). acs.org The principles of stereocontrol demonstrated in these palladium-catalyzed hydrogenations are applicable to the synthesis of chiral alcohols from corresponding ketones.
Table 1: Examples of Palladium-Catalyzed Stereoselective Syntheses
| Catalyst/Ligand | Substrate Type | Product Type | Key Feature |
| Pd(PPh₃)₂Cl₂ | Allenylphosphine oxide & Aromatic tosylhydrazone | (Z)- numberanalytics.comDendralene | High Z/E selectivity via 1,3-palladium migration sioc-journal.cn |
| PdCl₂(PPh₃)₂/CuI | N-benzylprop-2-yn-1-amine & 4-iodoacetophenone | Propargylamine derivative | Sonogashira coupling nih.gov |
| Pd(0) catalyst | Arylpalladium iodide complex & Triple bond | (E)-vinylpalladium intermediate | Intramolecular syn-addition nih.gov |
| Pd catalyst & C₄-TunePhos | Exocyclic ketimine | Enantioenriched cyclic amine | High enantioselectivity (86-95% ee) acs.org |
Nickel-Catalyzed Multicomponent Coupling Reactions
Nickel-catalyzed multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like 1,3-diols from simple precursors. organic-chemistry.orgresearchgate.net These reactions allow for the formation of multiple carbon-carbon bonds in a single operation, often with high stereoselectivity. organic-chemistry.org
One notable example is the nickel-catalyzed multicomponent coupling of ketones, dienes, and bis(pinacolato)diboron (B136004) (B₂(pin)₂). organic-chemistry.org This reaction, catalyzed by Ni(cod)₂ and P(t-Bu)₃, followed by an oxidation step, yields 1,3-diols as the major product. organic-chemistry.org This strategy is particularly valuable for its ability to assemble the 1,3-diol skeleton from readily available starting materials.
Furthermore, nickel catalysis has been successfully employed in the reductive coupling of alkynes and α-oxyaldehydes. nih.gov This method provides access to differentiated anti-1,2-diols with high diastereoselectivity. nih.gov The reaction's preference for the anti isomer is significant, as additions to α-oxyaldehydes often favor syn-diol formation. nih.gov The stereochemical outcome is rationalized by a "dipolar" model in the absence of a chelating metal. nih.gov
Recent advancements have also demonstrated the stereodivergent synthesis of trisubstituted alkenes through nickel-catalyzed three-component reductive cross-coupling of alkynes. nih.gov By switching between electrochemical and photocatalytic conditions, either the E or Z isomer of the product can be obtained with high selectivity. nih.gov While focused on alkenes, this work underscores the versatility of nickel catalysis in controlling stereochemistry.
Table 2: Nickel-Catalyzed Reactions for Diol Synthesis and Related Transformations
| Catalyst System | Reactants | Product Type | Key Feature |
| Ni(cod)₂ / P(t-Bu)₃ | Ketone, diene, B₂(pin)₂ | 1,3-Diol | Stereoselective multicomponent coupling organic-chemistry.org |
| Ni catalyst / NMDPP | Aryl-substituted alkyne, aldehyde | Chiral alcohol | High regioselectivity and enantioselectivity nih.gov |
| Ni catalyst | Aryl alkyne, α-oxyaldehyde | anti-1,2-Diol | High diastereoselectivity, favors anti product nih.gov |
| Ni/photocatalyst or electrochemistry | Aryl bromide, alkyne, alkyl bromide | Trisubstituted alkene | Stereodivergent synthesis of E and Z isomers nih.gov |
Enantioselective Epoxidation and Reductive Transformations of Unsaturated Systems
A powerful strategy for the synthesis of enantiopure diols involves the asymmetric epoxidation of unsaturated precursors, followed by reductive ring-opening of the resulting epoxide.
Sharpless Asymmetric Epoxidation Applied to Allylic Alcohols
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. numberanalytics.comwikipedia.org The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgorganic-chemistry.org The high degree of enantioselectivity, typically exceeding 90% ee, makes it a cornerstone of asymmetric synthesis. researchgate.net
The resulting chiral 2,3-epoxyalcohols are versatile intermediates that can be converted into various functional groups, including diols. wikipedia.org This method has been instrumental in the total synthesis of numerous natural products. wikipedia.org The predictability of the stereochemical outcome, often guided by a mnemonic device, adds to its synthetic utility. wikipedia.org
Hydrogenolysis of Epoxyketones to β-Hydroxyketones
Following epoxidation, the transformation of the epoxy group is required to furnish the diol structure. A key transformation is the hydrogenolysis of α,β-epoxyketones to β-hydroxyketones. An efficient synthesis of (R)- or (S)-3-hydroxy-4-phenylbutan-2-one, a precursor to the target diol, was achieved through this sequence. researchgate.net The process starts with the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral Lanthanum-BINOL complex, which yields the corresponding (3R,4S)- or (3S,4R)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and 97% ee. researchgate.net
The subsequent reduction of the optically active epoxyketone is carried out in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This hydrogenolysis step selectively opens the epoxide ring to produce the desired (R)- or (S)-3-hydroxy-4-phenylbutan-2-one in about 80% yield, while retaining a high enantiomeric excess (over 90%). researchgate.net Another method for the hydrogenation of α,β-epoxy ketones to β-hydroxy ketones involves a catalytic amount of an NADH coenzyme model, with sodium dithionite (B78146) as the primary reducing agent, also achieving high yields. organic-chemistry.org
Chiral Auxiliary-Based Synthetic Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Diastereoselective Control in Carbon-Carbon Bond-Forming Reactions
The use of chiral auxiliaries to control diastereoselectivity in carbon-carbon bond-forming reactions is a classic and effective strategy. For the synthesis of 1,3-diols, this approach can be highly effective. For example, an (R)-4-phenyl-1,3-oxazolidine-2-thione can be used as a chiral auxiliary. core.ac.uk Following a diastereoselective reaction, a reduction with sodium borohydride (B1222165) can cleave the auxiliary to provide the 1,3-diol product. core.ac.uk The cleaved auxiliary can then be recovered. core.ac.uk
In a different context, the use of (S)-lactate as a chiral auxiliary in the C-H functionalization of benzyl (B1604629) silyl ethers has been shown to provide moderate diastereoselectivity and enantioselectivity. organic-chemistry.org This demonstrates the principle of using an appended chiral group to influence the stereochemical outcome of a reaction at a different site on the molecule. Chiral auxiliaries are also employed in asymmetric synthesis to serve as building blocks for more complex molecules.
Utilization of Established Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy has been effectively applied to the synthesis of chiral 1,3-diols.
Oxazolidinone-Derived Auxiliaries for Stereoselective Alkylations and Aldol Reactions
Evans' oxazolidinones are powerful chiral auxiliaries widely employed in asymmetric synthesis, particularly for stereoselective aldol reactions and alkylations. numberanalytics.comsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com The acylated oxazolidinone can be deprotonated to form a conformationally fixed enolate, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. santiago-lab.com
In the context of synthesizing 1,3-diols, an oxazolidinone auxiliary can be used to control the stereochemistry of an aldol reaction between a ketone and an aldehyde. The resulting β-hydroxy ketone, with a defined stereocenter, can then be reduced to the corresponding 1,3-diol. The coordination of a Lewis acid, such as a boron triflate, to the carbonyl groups of the acylated oxazolidinone generates a rigid Z-enolate, which enhances the diastereoselectivity of the aldol addition. santiago-lab.com Subsequent removal of the auxiliary, often through reductive cleavage, yields the chiral diol. santiago-lab.com
A representative transformation is shown in the table below:
| Reactants | Auxiliary | Key Reaction | Product Stereochemistry | Reference |
| N-Acyl Oxazolidinone + Aldehyde | Evans' Oxazolidinone | Aldol Addition | syn-Aldol Adduct | santiago-lab.com |
Applications of Pseudoephedrine and Camphorsultam Auxiliaries
Pseudoephedrine and camphorsultam are other prominent chiral auxiliaries utilized in asymmetric synthesis. numberanalytics.com Both enantiomers of pseudoephedrine are inexpensive and can be readily acylated to form tertiary amides. caltech.edu The enolates of these amides undergo highly diastereoselective alkylations, and the resulting products can be converted to a variety of chiral compounds, including 1,3-diols. caltech.eduacs.org The stereochemical outcome is directed by the methyl group of the pseudoephedrine, leading to products with a syn relationship to the methyl group and anti to the hydroxyl group. wikiwand.com The auxiliary can be cleaved under mild conditions to afford the desired chiral product. caltech.edu
Oppolzer's camphorsultam is another effective auxiliary for asymmetric reactions, including aldol additions and Michael additions. wikipedia.orgnumberanalytics.com The rigid camphor (B46023) skeleton provides excellent stereocontrol. In the synthesis of 1,3-diols, a camphorsultam-derived enolate can react with an aldehyde to produce a β-hydroxy imide with high diastereoselectivity. Subsequent reduction and removal of the auxiliary furnish the enantiomerically enriched diol. Camphorsultam has proven to be particularly effective in directing the stereochemistry of complex molecule synthesis. wikipedia.org
| Auxiliary | Key Reaction | Stereochemical Control | Typical Diastereomeric Excess | Reference |
| Pseudoephedrine | Alkylation of Amide Enolate | syn to methyl, anti to hydroxyl | High | wikiwand.com |
| Camphorsultam | Aldol Addition | High facial bias from camphor skeleton | >90% | wikipedia.org |
Carbohydrate-Derived Chiral Auxiliaries for Stereocontrol
Carbohydrates represent a large and inexpensive source of chiral molecules, making them attractive as chiral auxiliaries. scielo.brthieme-connect.com Their multiple stereocenters and functional groups can be exploited to control the stereochemistry of reactions. numberanalytics.com Carbohydrate-derived auxiliaries have been successfully used in various asymmetric transformations, including aldol additions and Diels-Alder reactions. scielo.brresearchgate.net
In the synthesis of chiral diols, a substrate can be attached to a carbohydrate auxiliary, which then directs the stereoselective formation of a new chiral center. For instance, an acrylate (B77674) ester of a carbohydrate can act as a chiral dienophile in a Diels-Alder reaction, leading to a cycloadduct with high diastereoselectivity. scielo.br Subsequent transformations can then convert this product into a chiral diol. The steric bulk and conformational rigidity of the carbohydrate scaffold are key to achieving high levels of stereocontrol. thieme-connect.com
Biocatalytic and Chemoenzymatic Pathways
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
Enzyme-Catalyzed Reductions of β-Diketones and β-Hydroxyketones
The reduction of β-diketones and β-hydroxyketones is a key step in the synthesis of 1,3-diols. Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for this transformation. researchgate.netnih.gov The reduction of a β-diketone can proceed in a stepwise manner, first to a β-hydroxyketone and then to the 1,3-diol. By selecting the appropriate enzyme, it is possible to control the stereochemistry of both reduction steps, allowing access to all four possible stereoisomers of the 1,3-diol. researchgate.net
For example, the bioreduction of 1-phenyl-1,3-butanedione using various microorganisms can yield enantiomerically enriched (S)-(+)-3-hydroxy-1-phenyl-1-butanone. Further reduction can then provide the corresponding diol. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes offers a versatile platform for these reductions. rsc.org
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| 1-Phenyl-1,3-butanedione | Saccharomyces cerevisiae | (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | High | |
| Substituted 1,3-Aryldiketones | Whole cells (e.g., Lactobacillus reuteri) | β-Hydroxyketones or 1,3-Diols | up to 96% | rsc.org |
Ketoreductase-Mediated Stereodivergent Synthesis
Ketoreductases (KREDs) are a class of ADHs that are particularly useful for the asymmetric reduction of ketones. rsc.org A key advantage of using KREDs is the ability to achieve stereodivergent synthesis by selecting enzymes with opposite stereopreferences. frontiersin.org This allows for the production of either the (R)- or (S)-enantiomer of a chiral alcohol from the same prochiral ketone substrate. frontiersin.org
In the context of 1,3-diol synthesis, a comprehensive screening of a panel of KREDs can identify enzymes that selectively reduce a β-hydroxyketone to either the syn- or anti-diol. researchgate.net This approach, often combined with an initial organocatalytic or chemo-enzymatic aldol reaction to generate the chiral β-hydroxyketone, provides a modular and highly effective route to all four stereoisomers of a 1,3-diol. researchgate.netnih.gov For instance, the combination of a chiral Zn(II)-complex catalyzed aldol reaction with a subsequent KRED-mediated reduction has been shown to produce all four stereoisomers of a 1,3-diol in high enantiomeric purity. nih.gov
The table below summarizes the stereodivergent synthesis of 1,3-diols using ketoreductases:
| Starting Material | Catalyst System | Key Transformation | Product Stereoisomers | Reference |
| Aldehyde + Ketone | Organocatalyst + Ketoreductase | Sequential Aldol Reaction and Reduction | All four stereoisomers | researchgate.net |
| Racemic β-Hydroxyketone | Ketoreductase | Dynamic Kinetic Resolution | Single stereoisomer of the diol | frontiersin.org |
Alcohol Dehydrogenase Applications
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. nih.govfrontiersin.org This characteristic makes them powerful tools in asymmetric synthesis. The application of ADHs, often sourced from various microorganisms, allows for the production of enantiomerically pure chemicals under mild reaction conditions. nih.gov
In the context of producing chiral diols, ADHs are employed for the stereoselective reduction of β-hydroxyketones or diketones. acs.orgthieme-connect.com The stereochemical outcome of the reduction is dependent on the specific enzyme used, as different ADHs can exhibit opposite stereopreferences (either Prelog or anti-Prelog), providing access to different stereoisomers of the diol product. mdpi.com For instance, the combination of an organocatalyzed aldol reaction to produce a β-hydroxyketone followed by a stereoselective reduction using an ADH can furnish all four possible stereoisomers of a 1,3-diol in a modular fashion. acs.org
Enzymatic cascades involving ADHs have been developed for the synthesis of chiral diols. semanticscholar.org For example, a one-pot synthesis can combine the activity of a thiamine (B1217682) diphosphate-dependent lyase to form a hydroxyketone intermediate, which is then reduced by an ADH to yield a chiral 1,2-diol. semanticscholar.org This approach benefits from efficient cofactor recycling, often within a whole-cell system, which is crucial for the economic feasibility of the process. frontiersin.orgsemanticscholar.org
Whole-Cell Biotransformations for Stereodefined 1,3-Diols
Whole-cell biotransformations are an attractive method for synthesizing stereodefined 1,3-diols due to the presence of multiple enzymes, including ADHs, and the inherent cofactor regeneration systems within the microorganism. mdpi.comsemanticscholar.org This approach avoids the need for isolating and purifying specific enzymes, making it a more cost-effective and operationally simpler alternative. mdpi.com Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), Pichia species, and Lactobacillus species, are known to effectively reduce ketone functionalities to produce chiral alcohols. researchgate.netmdpi.com
The stereoselectivity of whole-cell biotransformations can be influenced by several physicochemical parameters without genetic modification of the biocatalyst. mdpi.com Factors such as the composition of the culture medium, temperature, pH, and the form of the biocatalyst (e.g., free or immobilized cells) can alter the enzymatic activity and stereochemical preference, allowing for the targeted synthesis of a desired stereoisomer. mdpi.com For example, different yeasts have been successfully used for the stereoselective reduction of various ketone precursors to furnish enantio-enriched secondary alcohols, which are precursors to chiral heterocycles. mdpi.com The use of stereocomplementary whole-cell biocatalysts, such as Lactobacillus reuteri which often follows an anti-Prelog preference, can provide access to the opposite enantiomer compared to baker's yeast. mdpi.com
Stereoselective Reduction Strategies for Precursors
The synthesis of this compound often involves the stereoselective reduction of prochiral precursors like 1-phenylbutane-1,3-dione or the corresponding β-hydroxyketone.
Reduction of 1-Phenylbutane-1,3-diones to Corresponding Diols
1-Phenylbutane-1,3-dione is a key precursor that can be reduced to 4-phenylbutane-1,3-diol (B8481834). researchgate.netni.ac.rs The reduction of this β-diketone can be achieved using various reducing agents, with the product distribution being highly dependent on the reagent and reaction conditions.
The reduction of β-diketones like 1-phenylbutane-1,3-dione with lithium aluminum hydride (LAH) is complex and can yield a mixture of products. ni.ac.rsresearchgate.net The reaction outcome is influenced by the tautomeric equilibrium of the starting diketone. researchgate.netni.ac.rs The diketo form's reduction leads to the corresponding 1,3-diol, whereas the reduction of the more predominant keto-enol form can result in elimination products, including unsaturated ketones and alcohols. researchgate.netresearchgate.net
In the case of 1-phenylbutane-1,3-dione, which exists primarily in its keto-enol form (approx. 90%), the reaction with LAH can proceed through several pathways. researchgate.net One possible mechanism involves the deprotonation of the enolic hydroxyl group by LAH, followed by hydride transfer to the carbonyl carbon. researchgate.net An alternative pathway suggests an intermolecular hydride transfer from the initially formed aluminate, proceeding through a six-membered ring transition state. researchgate.net The reduction tends to preferentially occur at the carbonyl group more distant from the phenyl ring. ni.ac.rsresearchgate.net Subsequent acetylation of the crude reaction mixture allows for the separation and identification of various products, including phenylbutenols and phenylbutanols. researchgate.net
Product Distribution from LAH Reduction of 1-Phenylbutane-1,3-dione followed by Acetylation
| Compound | Structure | Relative Percentage (%) |
|---|---|---|
| 4-Phenylbut-3-en-2-one | C6H5CH=CHCOCH3 | Data not specified |
| 1-Phenylbut-1-en-3-one | C6H5CH=CHCOCH3 | Data not specified |
| (E)-4-Phenylbut-3-en-2-yl acetate | C6H5CH=CHOAcCH3 | Predominant product |
| (E)-1-Phenylbut-1-en-3-yl acetate | C6H5CH=CHOAcCH3 | Minor product |
Data derived from qualitative descriptions in the literature indicating that the acetate derived from reduction of the carbonyl distant from the phenyl group is the major product. researchgate.net
Sodium borohydride (NaBH₄) is another common reagent for the reduction of diketones to diols. smolecule.comsmolecule.com Compared to LAH, NaBH₄ is a milder reducing agent and generally offers better chemoselectivity. In the context of producing 1,3-diols, NaBH₄ is often used in conjunction with chelating agents to control the diastereoselectivity of the reduction of β-hydroxyketone intermediates. wikipedia.org
Diastereoselective Reduction of β-Hydroxyketones
The two-step approach, involving the synthesis of a β-hydroxyketone followed by its diastereoselective reduction, is a powerful strategy for accessing specific stereoisomers of 1,3-diols. researchgate.netnih.gov Two key named reactions that exemplify this strategy are the Narasaka-Prasad and Evans-Saksena reductions.
The Narasaka-Prasad reduction typically yields syn-1,3-diols. wikipedia.org This method involves the use of a boron chelating agent, such as BBu₂OMe, with NaBH₄. wikipedia.org The boron agent forms a six-membered chelate with the β-hydroxyketone. This chelation directs the intermolecular hydride delivery from NaBH₄ to occur from the axial position, leading to the formation of the thermodynamically more stable chair-like conformation of the syn-diol product. wikipedia.org
Conversely, the Evans-Saksena reduction provides access to anti-1,3-diols. wikipedia.org This protocol utilizes a specific borohydride reagent, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃). wikipedia.org The reaction proceeds via an intramolecular hydride delivery mechanism from the boron reagent, which is chelated to the β-hydroxy group. This intramolecular delivery forces the hydride to attack from the same face as the existing alcohol, resulting in the anti-diol. wikipedia.org
Comparison of Diastereoselective Reduction Methods for β-Hydroxyketones
| Method | Reagents | Key Feature | Product |
|---|---|---|---|
| Narasaka-Prasad Reduction | Boron chelating agent (e.g., BBu₂OMe), NaBH₄ | Intermolecular hydride delivery | syn-1,3-diol |
| Evans-Saksena Reduction | Me₄NHB(OAc)₃ | Intramolecular hydride delivery | anti-1,3-diol |
Table based on principles described in the literature. wikipedia.orgwikipedia.org
Design of Telescoped and Continuous Flow Processes for Chiral Diol Synthesis
The demand for enantiomerically pure chiral diols, such as this compound, in the pharmaceutical industry has spurred the development of advanced synthetic strategies that offer greater efficiency, safety, and sustainability compared to traditional batch methods. bohrium.comacs.org Telescoped and continuous flow processes, in particular, have emerged as powerful tools for the synthesis of these valuable chiral building blocks. acs.org These methodologies integrate multiple reaction steps into a single, uninterrupted sequence, which minimizes manual handling, reduces waste, and can lead to improved productivity and scalability. acs.orgnih.gov
A significant advancement in this area is the development of a telescoped continuous flow process for the enantioselective synthesis of precursors to 1-aryl-1,3-diols. acs.orgresearchgate.netnih.gov This approach facilitates a transition-metal-free catalytic method to produce these intermediates with high yield and enantiocontrol. acs.orgnih.gov The process is particularly notable for its stability over extended periods, demonstrating its robustness for potential industrial application. researchgate.netnih.gov
Following the asymmetric allylboration, the resulting chiral homoallylic alcohol undergoes a selective epoxidation of the alkene moiety. acs.orgresearchgate.netnih.gov This second step is typically achieved using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in a coil reactor. acs.org The combination of these two steps in a continuous, telescoped manner allows for the efficient production of chiral epoxy alcohols, which are direct precursors that can be readily converted to the desired 1-aryl-1,3-diols. acs.orgresearchgate.net This integrated process avoids the need for purification of the intermediate homoallylic alcohol, thereby streamlining the synthesis. acs.orgnih.gov
Below is a table summarizing the key stages and components of a representative telescoped continuous flow process for the synthesis of 1-aryl-1,3-diol precursors.
| Process Stage | Description | Key Components/Reagents | Reactor Type |
| Asymmetric Allylboration | Introduction of chirality via reaction of an aldehyde with an allylboronic ester. | Aldehyde, Allylboronic ester, Polymer-supported chiral phosphoric acid (e.g., PS-TRIP) | Packed-bed reactor |
| Selective Epoxidation | Oxidation of the terminal alkene of the chiral homoallylic alcohol. | meta-Chloroperoxybenzoic acid (mCPBA) | Coil reactor |
| Work-up | Quenching of the reaction and separation of the product. | Aqueous sodium thiosulfate (B1220275) solution | Not applicable |
This telescoped, continuous flow approach represents a significant step forward in the synthesis of enantiopure 1-aryl-1,3-diols. By leveraging immobilized catalysts and integrating multiple reaction steps, it offers a more efficient, scalable, and sustainable alternative to conventional batch synthesis, paving the way for the large-scale production of important chiral intermediates like this compound. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure and relative stereochemistry.
High-Resolution 1H and 13C NMR for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectra are fundamental for verifying the basic structure of this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
In a typical ¹H NMR spectrum of a related compound, 1-phenylbutane-1,3-diol, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.32-7.44 ppm. semanticscholar.org The methine protons attached to the hydroxyl-bearing carbons (CHOH) resonate as multiplets around δ 4.11-4.17 ppm and δ 5.00 ppm. The protons of the two hydroxyl groups (OH) often appear as a broad singlet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. These shifts are indicative of the carbon's hybridization and its bonding environment.
A detailed analysis of both ¹H and ¹³C NMR data allows for the initial confirmation of the 4-phenylbutane-1,3-diol scaffold.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.20-7.40 | m | - |
| H-3 | ~4.15 | m | - |
| H-1a, H-1b | ~3.80 | m | - |
| H-4a, H-4b | ~2.75 | d | - |
| H-2a, H-2b | ~1.80 | m | - |
| OH (C3) | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-aromatic (quat) | ~138 |
| C-aromatic (CH) | ~129, ~128, ~126 |
| C-3 | ~70 |
| C-1 | ~62 |
| C-4 | ~43 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
While 1D NMR confirms the presence of functional groups and the basic carbon skeleton, 2D NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the relative stereochemistry of the chiral centers. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, such as between H-1 and H-2, H-2 and H-3, and H-3 and H-4, thus confirming the butane (B89635) chain connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the placement of the phenyl group by showing correlations from the benzylic protons (H-4) to the aromatic carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the relative stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For this compound, the spatial relationship between the protons on the chiral centers (C-3) and adjacent protons can provide insights into their relative orientation (syn or anti).
By integrating the data from these 2D NMR experiments, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of 4-phenylbutane-1,3-diol is 166.22 g/mol . nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like diols. guidechem.com In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and can be used to identify and quantify different isomers. While the (3R) and (3S) enantiomers of 4-phenylbutane-1,3-diol would have identical mass spectra, they could potentially be separated using a chiral GC column, allowing for the determination of enantiomeric excess. The mass spectrum obtained from GC-MS would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern resulting from the electron ionization process. This pattern can provide further confirmation of the compound's structure. For instance, the detection of 3-hydroxy-4-phenylbutan-2-one (B3191320) in natural sources has been achieved using SPME-GC-MS analysis.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
A study on Greek honeys utilized FTIR-ATR spectroscopy to identify various compounds, including those with hydroxyl and phenyl groups. researchgate.net Key expected vibrational frequencies for this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups.
C-H Stretch (aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Absorption bands appearing just below 3000 cm⁻¹.
C=C Stretch (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region, corresponding to the carbon-oxygen single bonds of the alcohol groups.
The presence and position of these bands in the FTIR spectrum provide corroborating evidence for the presence of the hydroxyl and phenyl functional groups within the butane framework, consistent with the structure of 4-Phenylbutane-1,3-diol.
Chromatographic Techniques for Enantiomeric and Diastereomeric Excess Determination
Chromatographic methods are essential for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of a chiral compound, providing a quantitative measure of its purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. d-nb.info This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.
For the analysis of 4-phenylbutane-1,3-diol, several studies have successfully employed chiral HPLC to separate its enantiomers and determine the enantiomeric excess. orgsyn.org Polysaccharide-based chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. rsc.org
One study reported the separation of the enantiomers of a diol product derived from a related synthesis using a Daicel CHIRALCEL® OD-H column. orgsyn.org The mobile phase consisted of 10% isopropanol (B130326) and 90% hexanes, with detection at 220 nm. The retention times for the minor and major enantiomers were 13.39 min and 18.80 min, respectively, allowing for the determination of a 94% enantiomeric excess. orgsyn.org Other research has utilized Chiralpak AD-3 and Chiral IF columns for similar separations. rsc.orgvulcanchem.com
Table 2: Example of Chiral HPLC Parameters for Enantiomeric Separation of a Related Diol
| Parameter | Value |
|---|---|
| Column | Daicel CHIRALCEL® OD-H |
| Mobile Phase | 10% Isopropanol / 90% Hexanes |
| Flow Rate | 0.5 mL/min |
| Detection | 220 nm |
| Retention Time (minor enantiomer) | 13.39 min |
| Retention Time (major enantiomer) | 18.80 min |
This table is based on data for a diol product from a related synthesis and illustrates the typical parameters and results obtained from chiral HPLC analysis. orgsyn.org
Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. nih.gov Similar to chiral HPLC, it employs a chiral stationary phase within the GC column.
While specific applications of chiral GC for this compound were not found in the provided search results, the technique is widely used for the analysis of other chiral alcohols and diols. beilstein-journals.org For analysis by GC, it is sometimes necessary to derivatize the hydroxyl groups to increase the volatility of the compound. The choice of the chiral stationary phase is critical for achieving successful separation. Cyclodextrin-based chiral stationary phases are frequently employed for this purpose. nih.gov The determination of enantiomeric excess is achieved by comparing the peak areas of the two enantiomers in the resulting chromatogram.
Computational Chemistry and Mechanistic Investigations of Phenylbutanediol Synthesis and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying organic reactions. It is extensively used to investigate the synthesis of chiral diols by modeling reaction pathways, transition states, and molecular properties.
The stereoselective synthesis of (3R)-4-Phenylbutane-1,3-diol, typically achieved through the asymmetric reduction of a diketone precursor like 1-phenylbutane-1,3-dione, involves intricate interactions between the substrate and a chiral catalyst. DFT calculations are instrumental in mapping the potential energy surface of this reaction. By locating the transition states for the formation of all possible stereoisomers, chemists can understand the origins of selectivity.
For a given catalytic system, DFT can identify the specific transition state (TS) structures leading to the (3R, S), (3S, S), (3R, R), and (3S, R) diastereomers. The calculated activation barriers (relative energies of these transition states) reveal the most favorable reaction pathway. For instance, a significantly lower activation energy for the transition state leading to the (3R)-diol explains the high stereoselectivity observed experimentally. These models can account for subtle effects like hydrogen bonding between the catalyst and substrate, steric repulsion, and the alignment of molecular orbitals, which collectively determine the facial selectivity of the hydride attack on the carbonyl groups. nih.gov A detailed computational analysis of similar reactions shows that the most stable transition state is often stabilized by a network of hydrogen bonds that both activate the electrophile (the carbonyl group) and orient the nucleophile (the hydride). nih.gov
| Transition State Model | Predicted Product Stereochemistry | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
| TS-1 | This compound | 0.0 | Optimal H-bonding, minimal steric clash |
| TS-2 | (3S)-4-Phenylbutane-1,3-diol | +3.5 | Sub-optimal H-bonding network |
| TS-3 | Other Diastereomers | > +5.0 | Significant steric repulsion |
| Note: Data are illustrative, based on typical DFT results for asymmetric reductions, to demonstrate the principles of transition state analysis. |
By calculating the free energy differences between the competing transition states, DFT can provide quantitative predictions of product ratios. The diastereomeric ratio (dr) can be estimated from the difference in the Gibbs free energies of activation (ΔΔG‡) for the pathways leading to the different diastereomers.
This predictive power is invaluable for the rational design of catalysts. Before undertaking complex and costly experimental work, computational chemists can screen a variety of potential catalysts and reaction conditions to identify those most likely to produce this compound with high purity. The process involves generating an array of conformers for each potential reaction pathway and optimizing their geometries at a suitable level of theory, such as M06-2X/6-31G(d), to locate the lowest-energy transition states. nih.gov
Molecular Modeling of Chiral Recognition and Induction in Catalytic Systems
Molecular modeling, which encompasses techniques like DFT and molecular docking, provides a visual and energetic understanding of chiral recognition—the process by which a chiral catalyst selectively interacts with one prochiral face of the substrate. In the synthesis of this compound from its diketone precursor, the catalyst creates a specific three-dimensional binding pocket.
Computational studies on analogous systems have shown that the catalyst's structure dictates the shape and chemical environment of this pocket. nih.gov Key factors driving stereochemical induction include:
Steric Hindrance : Bulky groups on the catalyst can physically block the approach of the hydride to one face of the carbonyl, forcing the reaction to proceed from the less hindered side.
Hydrogen Bonding : Specific hydrogen bond donor-acceptor pairs between the catalyst and the diketone substrate lock the substrate into a single, highly-ordered orientation within the active site. nih.gov
Dispersion Forces : Non-covalent interactions, such as π-π stacking between aromatic rings on the catalyst and the phenyl group of the substrate, can further stabilize the preferred orientation, enhancing selectivity. nih.gov
By modeling these interactions, chemists can rationalize why a particular catalyst yields the (3R) product and how modifications to the catalyst's structure could potentially reverse or diminish this selectivity. nih.gov
Computational Studies of Tautomeric Equilibria in Diketone Precursors
The primary precursor for the synthesis of 4-Phenylbutane-1,3-diol (B8481834) is 1-phenylbutane-1,3-dione. This β-diketone does not exist as a single structure but as an equilibrium mixture of tautomers, primarily the diketo form and two possible enol forms. The reactivity of the substrate is highly dependent on which tautomer is present under the reaction conditions.
Computational studies, often using DFT, have been performed on similar benzoyl-dione systems to investigate this tautomeric system. researchgate.net These calculations determine the relative energies and, therefore, the relative populations of each tautomer in the gas phase and in various solvents. Studies on related compounds have found that enol tautomers are often significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring. researchgate.net The calculations analyze both steric and electronic factors to establish which enol form—where the enol proton is bonded to the oxygen near or far from the phenyl group—is more stable. researchgate.net Understanding the tautomeric distribution is critical because the catalytic reduction may proceed through different pathways depending on whether the substrate is in its keto or enol form.
| Tautomer of 1-phenylbutane-1,3-dione | Description | Calculated Relative Stability (kcal/mol) |
| Diketo Form | Standard 1,3-dicarbonyl structure | +3.0 to +5.0 |
| Enol Form A | Enolization of carbonyl adjacent to methyl | +0.5 to +1.5 |
| Enol Form B | Enolization of carbonyl adjacent to phenyl | 0.0 (Most Stable) |
| Note: Data are representative values based on computational studies of similar β-diketones researchgate.net and illustrate the typical energetic preference for the conjugated enol form. |
Synthetic Utility and Derivatization of 3r 4 Phenylbutane 1,3 Diol
Derivatization Reactions for Further Synthetic Transformations
Formation of Cyclic Derivatives (e.g., Oxetanes, Dioxanes)
The bifunctional nature of (3R)-4-Phenylbutane-1,3-diol, possessing two hydroxyl groups at positions 1 and 3, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The spatial relationship of these hydroxyl groups is particularly conducive to the formation of four- and six-membered cyclic ethers, namely oxetanes and dioxanes. These cyclization reactions provide access to rigid scaffolds that are of significant interest in medicinal chemistry and materials science.
Formation of Oxetanes
Oxetanes are four-membered cyclic ethers that have garnered attention in drug discovery as they can serve as polar and metabolically stable replacements for gem-dimethyl or carbonyl groups. beilstein-journals.org The synthesis of oxetanes from 1,3-diols is a common strategy that generally proceeds via an intramolecular Williamson ether synthesis. nih.gov This process involves two key steps:
Selective Monofunctionalization: One of the two hydroxyl groups of the diol is selectively converted into a good leaving group. Common methods include tosylation, mesylation, or conversion to a halide. For a 1,3-diol like this compound, the primary hydroxyl group is typically more reactive and can be selectively functionalized over the secondary hydroxyl group.
Intramolecular Cyclization: The remaining hydroxyl group acts as an internal nucleophile. In the presence of a strong base, it displaces the leaving group via an intramolecular SN2 reaction (a 4-exo-tet cyclization) to form the strained four-membered oxetane (B1205548) ring. organic-chemistry.org
A general procedure involves dissolving the diol in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a reagent to convert one hydroxyl into a leaving group. For instance, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would selectively tosylate the primary alcohol. Subsequent treatment with a strong base, such as sodium hydride (NaH) or sodium methoxide, facilitates the ring closure. nih.gov
Another reported method for cyclizing 1,3-diols involves a one-pot procedure using triphenylphosphine (B44618) (PPh3) and a halogenating agent like carbon tetrachloride (CCl4) or N-bromosuccinimide (NBS), followed by the addition of a base to effect the cyclization. nih.gov
Table 1: Illustrative Conditions for Oxetane Synthesis from 1,3-Diols
| Starting Diol | Reagents | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2,2-Disubstituted-1,3-propanediol | 1. TsCl, Pyridine; 2. NaOH | NaOH | Water | Good | nih.gov |
| Generic 1,3-diol | CCl4, Tris(dimethylamino)phosphine | Sodium methoxide | THF, Methanol (B129727) | - | nih.gov |
This table presents generalized methods applicable to 1,3-diols for the formation of the oxetane ring. Yields are descriptive as they are highly substrate-dependent.
Applying this to this compound, the expected product would be (R)-3-phenyloxetane-2-methanol, or more likely, after activation of the primary hydroxyl, cyclization would yield (R)-2-benzyl-oxetane. The stereochemistry at the C3 position of the diol is retained during the cyclization process.
Formation of Dioxanes
1,3-Dioxanes are six-membered heterocyclic rings containing two oxygen atoms at the 1 and 3 positions. They are commonly used as protecting groups for 1,3-diols or for carbonyl compounds due to their general stability under basic, reductive, and oxidative conditions, while being labile to acids. thieme-connect.de The formation of a 1,3-dioxane (B1201747) from a 1,3-diol is typically achieved through an acid-catalyzed condensation reaction with an aldehyde or a ketone.
This reaction involves the formation of a hemiacetal or hemiketal intermediate, followed by the elimination of water and subsequent ring closure by the second hydroxyl group. The reaction is reversible and is usually driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. A wide variety of aldehydes and ketones can be used, allowing for the introduction of different substituents at the C2 position of the dioxane ring.
For this compound, reaction with an aldehyde (R'CHO) or ketone (R'R''CO) under acidic conditions (e.g., p-toluenesulfonic acid, H2SO4, or a solid acid catalyst) would yield a 2-substituted or 2,2-disubstituted (4R)-4-benzyl-1,3-dioxane. thieme-connect.deresearchgate.net For example, condensation with formaldehyde (B43269) would yield (4R)-4-benzyl-1,3-dioxane, while condensation with acetone (B3395972) would yield (4R)-2,2-dimethyl-4-benzyl-1,3-dioxane.
The Prins reaction is a related and important method for synthesizing 4-phenyl-1,3-dioxane, which involves the acid-catalyzed condensation of styrene (B11656) with formaldehyde. researchgate.net This underscores the utility of this ring system. The direct cyclization of this compound with an aldehyde or ketone provides a more direct route to specifically substituted dioxane derivatives, retaining the stereochemical integrity of the diol.
Table 2: Examples of 1,3-Dioxane Synthesis from 1,3-Diols
| 1,3-Diol | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Styrene (as precursor) | Formalin | Phosphotungstic acid, 90°C | 4-phenyl-1,3-dioxane | 98.9% Selectivity | researchgate.net |
| Various 1,3-diols | Ethanal, Propanal, etc. | Anhydrous silica, RT, 48h | 2-alkyl-1,3-dioxanes | 50-80% | google.com |
This table illustrates common methods for synthesizing 1,3-dioxanes. The first entry shows a related synthesis from a precursor that forms the diol in situ.
Future Research Directions for 3r 4 Phenylbutane 1,3 Diol
Development of Highly Efficient and Atom-Economical Synthetic Routes
The pursuit of synthetic efficiency is a cornerstone of modern chemistry. For (3R)-4-Phenylbutane-1,3-diol, future research will prioritize the development of synthetic pathways that are not only high-yielding but also maximize atom economy. This involves designing reactions where the majority of atoms from the starting materials are incorporated into the final product, minimizing waste.
A promising avenue lies in the catalytic asymmetric synthesis from readily available bulk chemicals. nih.gov Methodologies that can convert simple precursors into enantioenriched 1,2- and 1,3-diols in a stereoselective and atom-economical manner are highly desirable. nih.govnist.gov Such strategies often rely on the development of novel catalysts that can control stereochemistry with high precision. The goal is to move away from stoichiometric reagents towards catalytic processes that are both more efficient and environmentally benign.
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Sustainability
The enantioselectivity of the synthesis of this compound is paramount. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to achieve even higher levels of stereocontrol. This exploration will span various domains of catalysis.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. elsevierpure.com Enzymes such as alcohol dehydrogenases, lipases, and ene-reductases offer unparalleled selectivity under mild reaction conditions. nih.govnih.gov For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with absolute stereoselectivity using a newly isolated strain of Pichia jadinii. thegoodscentscompany.com Future work will likely involve screening for and engineering new enzymes specifically tailored for the synthesis of this compound from its prochiral ketone precursor, 3-hydroxy-4-phenylbutan-2-one (B3191320). bldpharm.com
Organocatalysis , which utilizes small organic molecules as catalysts, presents another sustainable and metal-free approach. Chiral proline derivatives and other organocatalysts have been successfully employed in asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are direct precursors to 1,3-diols. chemfaces.combiocrick.com Further development of more active and selective organocatalysts will be a key research area.
Metal-based catalysis will also continue to play a crucial role. The development of novel chiral ligands for metals like ruthenium, copper, and ytterbium can lead to highly enantioselective transformations. chemfaces.combeilstein-journals.org For example, copper(II) triflate in combination with a chiral ligand has been used for the enantioselective addition to ketones. beilstein-journals.org The focus will be on designing catalysts that are not only highly selective but also based on abundant and less toxic metals, enhancing the sustainability of the process.
Investigation into Broader Applications as a Specialty Chemical and Pharmaceutical Intermediate
Chiral 1,3-diols are recognized as crucial building blocks in the synthesis of a wide array of biologically active molecules and specialty chemicals. chemfaces.com While this compound is already valued for this purpose, a significant area of future research will be to broaden its specific applications.
In the pharmaceutical industry , this chiral diol can serve as a key intermediate for the synthesis of complex drug molecules where precise stereochemistry is critical for efficacy and safety. sioc-journal.cn Research will focus on identifying new drug candidates that can be efficiently synthesized using this compound as a starting material. Its structural motifs are found in various natural products and pharmaceuticals, suggesting a wide potential for its incorporation into novel therapeutic agents. nih.gov
As a specialty chemical , this compound can be utilized in the development of new materials with unique properties. For example, chiral diols are used in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for chiral polymers. nih.gov Future investigations will explore the incorporation of this compound into these areas to create novel functional materials.
Advanced Studies on Stereochemical Control in Multi-Chiral Center Constructions
Many complex target molecules, particularly in the pharmaceutical field, contain multiple stereogenic centers. The synthesis of such molecules requires precise control over the stereochemistry at each new chiral center. Future research on this compound will involve advanced studies on its use in the construction of molecules with multiple chiral centers.
A key strategy is the diastereoselective reduction of chiral β-hydroxy ketones. bldpharm.com Starting with a chiral β-hydroxy ketone, the reduction of the ketone functionality can lead to the formation of a new stereocenter, resulting in a 1,3-diol with two defined chiral centers. The challenge lies in controlling the stereochemical outcome of this reduction to obtain the desired diastereomer. Research into new reagents and catalytic systems that can achieve high diastereoselectivity in these transformations will be crucial. bldpharm.comguidechem.com This includes the use of directing groups and carefully designed catalysts to influence the approach of the reducing agent.
Integration with Flow Chemistry for Scalable Asymmetric Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pharmaceutical intermediates, including improved safety, efficiency, and scalability. thegoodscentscompany.com
Future research will focus on integrating the asymmetric synthesis of this compound into continuous flow processes. This involves the development of robust and reusable catalysts that can be packed into a column or reactor. As the reaction mixture flows through the reactor, the starting materials are converted into the desired chiral product. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The development of integrated flow systems, potentially combining multiple reaction steps, will be a key enabler for the large-scale and cost-effective production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-4-Phenylbutane-1,3-diol, and what critical parameters influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound often involves enantioselective catalysis or chiral auxiliary strategies. For example, a protocol using (2R)-[1-((R)-allyl-benzyl-amino)-phenyl-methyl]-butane-1-(3R)-diol as an intermediate has been employed to establish stereochemistry. Key parameters include:
- Reagent selection : Use of K₂CO₃ and iodomethane for alkylation to preserve stereochemical integrity .
- Reaction time : Extended stirring (48 hours) to ensure complete conversion .
- Purification : Silica gel chromatography for isolation of enantiomerically pure product .
Q. How is the absolute configuration of this compound confirmed experimentally?
- Methodological Answer : Absolute configuration is typically determined via:
- X-ray crystallography : Resolving crystal structures of derivatives (e.g., isoxazolidine intermediates) .
- Chiral correlation : Comparing optical rotation or NMR data with known standards (e.g., sphingosine derivatives like (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol) .
Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- Chiral HPLC : To assess enantiomeric excess (ee) and purity (>98% as reported for related diols) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the stereoselective synthesis of this compound?
- Methodological Answer :
- Cross-validation : Combine density functional theory (DFT) calculations with empirical data (e.g., NOE correlations in NMR) to validate transition states .
- Solvent effects : Test polar vs. non-polar solvents to identify discrepancies in reaction pathways (e.g., methanol in promoted better stereocontrol) .
- Isotopic labeling : Use deuterated analogs to trace hydrogen bonding interactions influencing stereochemistry .
Q. What role does this compound play in asymmetric catalysis, particularly in enantioselective transformations?
- Methodological Answer :
- Chiral ligand design : The compound’s rigid 1,3-diol structure facilitates coordination to metal catalysts (e.g., in Sharpless epoxidation or aldol reactions) .
- Dynamic kinetic resolution : Its phenyl group enhances π-π interactions in catalytic pockets, improving enantioselectivity in C–C bond-forming reactions .
Q. How does the presence of the phenyl group influence the compound's physicochemical properties and reactivity in complex reaction systems?
- Methodological Answer :
- Hydrophobicity : The phenyl group increases logP values, affecting solubility in aqueous vs. organic phases (critical for biphasic catalysis) .
- Steric effects : Bulkiness of the phenyl moiety can hinder nucleophilic attack at the 3-OH position, directing reactivity to the 1-OH group .
- Electronic effects : Electron-withdrawing/donating substituents on the phenyl ring can modulate acidity of hydroxyl groups (pKa studies recommended) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Assay standardization : Compare results under identical conditions (e.g., sphingosine analogs in showed species-specific activity in Drosophila vs. mammalian models) .
- Metabolic stability testing : Evaluate degradation pathways (e.g., esterase-mediated hydrolysis) that may alter observed bioactivity .
Experimental Design Considerations
Q. What precautions are necessary when scaling up this compound synthesis for multi-gram preparations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
